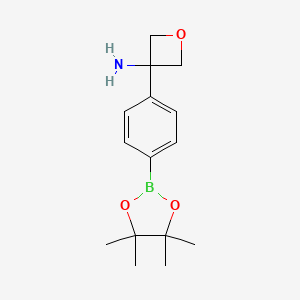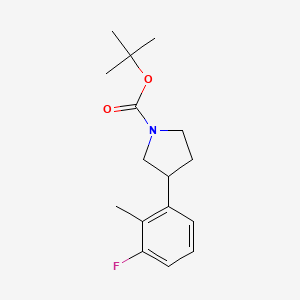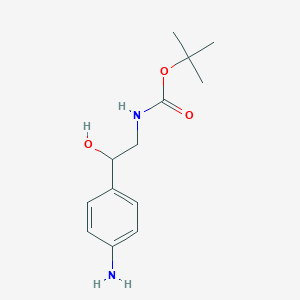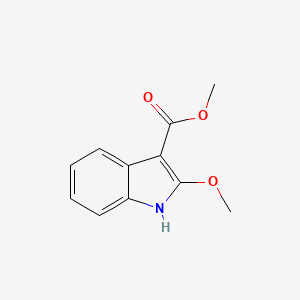
(5-Isopropylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of an isopropyl group at the 5-position and a methanamine group at the 3-position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-isopropylpyridine.
Nitration: The 5-isopropylpyridine undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Final Product: The resulting compound is this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Isopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
Applications De Recherche Scientifique
(5-Isopropylpyridin-3-yl)methanamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Isopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Isopropylpyridin-4-yl)methanamine
- (5-Methylpyridin-3-yl)methanamine
- (5-Ethylpyridin-3-yl)methanamine
Uniqueness
(5-Isopropylpyridin-3-yl)methanamine is unique due to the specific positioning of the isopropyl and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
1108726-00-6 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(5-propan-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4,10H2,1-2H3 |
Clé InChI |
YKTPXEUDCIGWID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)





![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)
![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)
![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)


